ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a synthetic compound renowned for its unique structural features and potential applications in various fields such as chemistry, biology, medicine, and industry. The molecule consists of a pyrazolopyridine core, further functionalized with ethyl and methyl groups, as well as a trifluoromethylbenzylamino substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions.
Key steps include the formation of the pyrazolopyridine core, followed by the strategic introduction of substituents using various reagents and catalysts.
Common reactions involve nucleophilic substitutions, electrophilic additions, and cross-coupling reactions under controlled conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may leverage continuous flow chemistry for efficiency.
High-pressure reactors and automated synthesis systems ensure precise control over reaction parameters, maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo several types of chemical reactions such as:
Oxidation: Where it might be oxidized by strong oxidizing agents to yield corresponding oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: It may participate in nucleophilic or electrophilic substitution reactions depending on the reagent.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides in the presence of a base.
Major Products:
The major products depend on the specific reaction and conditions applied, often resulting in derivatives with modified functional groups.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Its derivatives are studied for potential use as ligands in coordination chemistry.
Biology and Medicine:
Investigated for biological activity, including potential as an anti-cancer or anti-inflammatory agent.
Industry:
Utilized in the development of advanced materials due to its unique chemical properties.
Potential use in agrochemical formulations for crop protection.
Mechanism of Action
The mechanism by which ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects can be attributed to its interaction with specific molecular targets:
It binds to proteins or enzymes, altering their function or inhibiting their activity.
The trifluoromethyl group enhances its ability to pass through cell membranes, increasing its biological efficacy.
Pathways involved often include signaling cascades that regulate cell proliferation or inflammation.
Comparison with Similar Compounds
Ethyl 1-ethyl-3-methyl-4-{[3-(fluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Ethyl 1-ethyl-3-methyl-4-{[3-(chloromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Ethyl 1-ethyl-3-methyl-4-{[3-(bromomethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness:
The trifluoromethyl substitution confers unique chemical properties, such as increased lipophilicity and metabolic stability, setting it apart from other compounds with different halogen substituents.
These properties often result in enhanced biological activity and selectivity for molecular targets.
And there you have it: an overview of ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, from synthesis to applications and beyond. Quite the molecule, don't you think?
Properties
IUPAC Name |
ethyl 1-ethyl-3-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c1-4-27-18-16(12(3)26-27)17(15(11-25-18)19(28)29-5-2)24-10-13-7-6-8-14(9-13)20(21,22)23/h6-9,11H,4-5,10H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVRZWPJZUHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)NCC3=CC(=CC=C3)C(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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